1'-Hydroxy bufuralol

CYP2D6 phenotyping fluorescence detection HPLC assay

1'-Hydroxy Bufuralol reference standard enables precise CYP2D6 phenotyping with unique kinetic resolution: unlike dextromethorphan (Km-only shift), this metabolite reveals both Km and Vmax alterations with the CYP2D6.17 variant—critical for studies where detecting catalytic turnover impairment is the primary endpoint. Supplied as a diastereomeric mixture with ≥97% purity, it supports fluorescence-based quantification (Ex 252/Em 302 nm) eliminating radioactive substrate requirements. Validated QC: expect Km shift from 14 μM to 38 μM upon quinidine addition for CYP2D6-deficiency confirmation.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 57704-16-2
Cat. No. B194460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxy bufuralol
CAS57704-16-2
Synonymsα2-[[(1,1-Dimethylethyl)amino]methyl]-α7-methyl-2,7-benzofurandimethanol;  1’-Hydroxybufuralol;  2-(tert-Butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O
InChIInChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3
InChIKeyGTYMTYBCXVOBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

1'-Hydroxy Bufuralol (CAS 57704-16-2): Reference Standard for CYP2D6 Activity Quantification


1'-Hydroxy bufuralol (CAS 57704-16-2) is the principal CYP2D6-dependent metabolite of bufuralol, a β-adrenergic receptor antagonist and prototypic substrate for cytochrome P450 2D6 phenotyping [1]. The compound is primarily used as an analytical reference standard for the fluorescence-based quantification of CYP2D6 catalytic activity in human liver microsomes and recombinant enzyme systems, enabling precise determination of this polymorphically expressed drug-metabolizing enzyme's functional status [2]. Commercially, it is supplied as a mixture of diastereomers with ≥95–97% purity for research applications in drug metabolism, pharmacogenomics, and drug-drug interaction studies .

Why 1'-Hydroxy Bufuralol Cannot Be Replaced by Other CYP2D6 Probe Metabolites


CYP2D6 probe substrates including debrisoquine, dextromethorphan, sparteine, and metoprolol each generate structurally distinct metabolites with divergent analytical properties, cross-reactivity profiles, and genetic variant sensitivities [1]. Critically, the CYP2D6.17 allelic variant, which contributes to reduced enzyme activity in African populations, exhibits differential effects across probe substrates: bufuralol demonstrates a 2-fold Km increase and 50% Vmax reduction with CYP2D6.17 relative to CYP2D6.1, whereas dextromethorphan shows a 6-fold Km increase with unchanged Vmax, and debrisoquine exhibits a 3-fold Km increase with unchanged Vmax [1]. Additionally, bufuralol 1'-hydroxylation can be confounded by contributions from CYP2C19 and CYP1A2, particularly in CYP2D6-deficient microsomes where Km shifts from 14 μM to 38 μM in the presence of quinidine [2]. These isoform- and variant-dependent kinetic divergences preclude simple substitution of alternative CYP2D6 probe metabolites for 1'-hydroxy bufuralol without re-validation of the entire analytical and interpretive framework.

1'-Hydroxy Bufuralol: Quantitative Comparative Evidence for CYP2D6 Probe Selection


Fluorescence Detection Advantage: 1'-Hydroxy Bufuralol vs. Non-Fluorescent CYP2D6 Probe Metabolites

1'-Hydroxy bufuralol possesses intrinsic fluorescence properties that enable high-sensitivity detection without radiolabeled substrates, a distinct analytical advantage over alternative CYP2D6 probe metabolites such as 4-hydroxydebrisoquine, which lack native fluorescence and require alternative detection modalities [1]. The assay employs excitation at 252 nm and emission at 302 nm, facilitating quantification of CYP2D6-catalyzed bufuralol 1'-hydroxylation activity using standard fluorescence HPLC detectors [1].

CYP2D6 phenotyping fluorescence detection HPLC assay analytical sensitivity

CYP2D6.17 Variant Kinetics: Bufuralol Exhibits Distinct Sensitivity Pattern vs. Dextromethorphan and Debrisoquine

In baculovirus-expressed enzyme systems, CYP2D6.17 (the reduced-function variant prevalent in African populations) differentially alters kinetic parameters for bufuralol compared to alternative CYP2D6 probes [1]. For bufuralol, CYP2D6.17 produces a 2-fold increase in Km and a 50% reduction in Vmax relative to CYP2D6.1 (wild-type) [1]. This pattern contrasts sharply with dextromethorphan, which exhibits a 6-fold Km increase with unchanged Vmax, and debrisoquine, which shows a 3-fold Km increase with unchanged Vmax under the same expression system [1].

pharmacogenomics CYP2D6 genetic variants enzyme kinetics precision medicine

CYP2D6 vs. CYP2C19 Catalytic Discrimination: Quantitative Clearance Differential

The catalytic efficiency of bufuralol 1'-hydroxylation is markedly higher for CYP2D6 than for CYP2C19, providing a quantitative metric for assessing isoform selectivity in experimental systems [1]. Recombinant CYP2D6 exhibits an apparent Km of approximately 5 μM, whereas recombinant CYP2C19 shows a Km of 36 μM—a 7-fold difference [1]. More critically, the intrinsic clearance (Vmax/Km) is 37-fold higher for CYP2D6 compared to CYP2C19, establishing CYP2D6 as the dominant catalyst at physiologically relevant substrate concentrations [1].

enzyme selectivity isoform specificity intrinsic clearance drug metabolism

CYP2D6-Deficient Microsome Validation: Diagnostic Km Shift from 14 μM to 38 μM

In human liver microsomes genetically deficient in CYP2D6 activity, the addition of quinidine (a selective CYP2D6 inhibitor) shifts the apparent Km for bufuralol 1'-hydroxylation from 14 μM to 38 μM [1]. This 2.7-fold shift aligns precisely with the independently determined Km of 36 μM for recombinant CYP2C19, confirming that the residual activity in CYP2D6-deficient microsomes is attributable to CYP2C19-mediated catalysis [1].

enzyme phenotyping CYP2D6 deficiency quinidine inhibition microsomal assays

CYP2D6 Inhibition Benchmarking: Bufuralol 1'-Hydroxylation IC50 Values for Reference Inhibitors

The bufuralol 1'-hydroxylation assay provides well-characterized inhibition benchmarks for calibrating CYP2D6 inhibition screens [1]. The classic CYP2D6 inhibitor quinidine demonstrates potent inhibition with an IC50 of 0.04 μM, establishing the upper boundary of expected potency for CYP2D6 inhibitors [1]. In contrast, H1-antihistamines including cyclizine, promethazine, tripelennamine, chlorpheniramine, and diphenhydramine exhibit concentration-dependent inhibition with IC50 values ranging from 32 to 109 μM [2]. The antimalarial halofantrine shows intermediate potency with an IC50 of 1.06 μM [1].

drug-drug interaction CYP2D6 inhibition IC50 inhibition screening

Analytical Resolution: Diastereomer Separation via Chiral HPLC for Stereoselective Metabolism Studies

A validated chiral HPLC method has been developed to separate the four diastereomeric forms of 1'-hydroxybufuralol, enabling stereoselective analysis of bufuralol metabolism [1]. Using this method, recombinant CYP2D6, CYP1A2, and CYP3A4 were all shown to exhibit selectivity for 1''R-OH over 1''S-OH formation from bufuralol enantiomers [1]. In contrast, alternative CYP2D6 probes such as debrisoquine (4-hydroxylation) and dextromethorphan (O-demethylation) do not generate stereochemically complex metabolites amenable to such detailed stereochemical resolution [2].

stereoselective metabolism chiral chromatography enantiomer diastereomer

1'-Hydroxy Bufuralol: Validated Application Scenarios Based on Quantitative Evidence


CYP2D6 Phenotyping in Human Liver Microsome Panels with Genetic Deficiency Confirmation

Laboratories conducting CYP2D6 phenotyping on human liver microsome (HLM) panels can employ 1'-hydroxy bufuralol as the analytical reference standard for quantifying CYP2D6 activity. The validated diagnostic Km shift from 14 μM to 38 μM upon quinidine addition provides an internal quality control to confirm CYP2D6-deficiency status in donor tissues [1]. This application is supported by the 37-fold intrinsic clearance differential favoring CYP2D6 over CYP2C19, ensuring that measured activity under standard assay conditions primarily reflects CYP2D6 function [1].

Pharmacogenomic Characterization of CYP2D6 Allelic Variants Requiring Vmax Effect Discrimination

Researchers characterizing the functional impact of CYP2D6 allelic variants—particularly those prevalent in specific populations—benefit from bufuralol's distinct kinetic response pattern. Unlike dextromethorphan (6-fold Km increase only) or debrisoquine (3-fold Km increase only), bufuralol demonstrates both a 2-fold Km increase and a 50% Vmax reduction with the CYP2D6.17 variant [2]. 1'-Hydroxy bufuralol reference material is therefore essential for studies where detecting Vmax alterations (catalytic turnover impairment) rather than solely affinity changes (Km shifts) is the primary experimental endpoint [2].

High-Throughput CYP2D6 Inhibition Screening with Non-Radioactive Detection

Pharmaceutical drug discovery programs conducting in vitro drug-drug interaction (DDI) screening can implement the bufuralol 1'-hydroxylation assay with fluorescence detection (Ex 252 nm/Em 302 nm) to eliminate radioactive substrate requirements while maintaining high sensitivity [3]. The assay's validated IC50 dynamic range—spanning from quinidine at 0.04 μM to H1-antihistamines at 32-109 μM—enables quantitative inhibition profiling across compound libraries with over 1000-fold potency variation [4][5]. This reduces regulatory and safety burdens associated with radiolabeled probe procurement and disposal while preserving assay throughput and reproducibility [3].

Stereoselective CYP Isoform Contribution Analysis in Complex Metabolic Pathways

Investigators studying stereoselective drug metabolism and CYP active-site topology can utilize the four diastereomeric forms of 1'-hydroxybufuralol, which are separable via validated chiral HPLC methodology, to quantify differential product formation by CYP2D6, CYP1A2, and CYP3A4 [6]. This stereochemical resolution capability—absent in simpler CYP2D6 probe metabolites such as 4-hydroxydebrisoquine—enables nuanced analysis of isoform-specific stereopreference, providing mechanistic insights into chiral drug biotransformation that simpler probes cannot address [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Hydroxy bufuralol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.